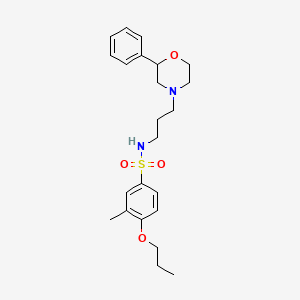
3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H32N2O4S and its molecular weight is 432.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide, also known by its CAS number 954001-11-7, is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H30N2O3S
- Molecular Weight : 432.6 g/mol
- CAS Number : 954001-11-7
The structure of the compound includes a sulfonamide group, which is known for its role in various biological activities. The presence of a morpholine ring and a propoxybenzene moiety contributes to its pharmacological properties.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Apoptosis : Compounds in the sulfonamide class have been shown to inhibit BCL-X1, a protein that regulates apoptosis. This inhibition can promote cell death in certain cancer types, making these compounds potential candidates for cancer therapy .
- Anti-inflammatory Properties : Sulfonamides are also noted for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.
- Enzyme Inhibition : The compound may interact with various enzymes, affecting metabolic pathways and signaling cascades that are crucial for cell survival and proliferation.
Case Studies and Research Findings
Recent studies have explored the biological activity of related sulfonamide compounds:
- Cancer Research : A study highlighted the efficacy of sulfonamide derivatives in inducing apoptosis in cancer cell lines. The mechanism involved the downregulation of anti-apoptotic proteins like BCL-X1 and BCL-2 .
- Inflammation Models : In animal models, sulfonamide compounds demonstrated significant reductions in inflammatory markers, suggesting their potential use in treating chronic inflammatory diseases.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S/c1-3-15-28-22-11-10-21(17-19(22)2)30(26,27)24-12-7-13-25-14-16-29-23(18-25)20-8-5-4-6-9-20/h4-6,8-11,17,23-24H,3,7,12-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLRZCYQYOQXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













